molecular formula C7H16ClNO2 B555101 Tert-butyl l-alaninate hydrochloride CAS No. 13404-22-3

Tert-butyl l-alaninate hydrochloride

Cat. No. B555101
CAS RN: 13404-22-3
M. Wt: 181.66 g/mol
InChI Key: WIQIWPPQGWGVHD-JEDNCBNOSA-N
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Description

Tert-butyl l-alaninate hydrochloride, also known as L-Alanine tert-butyl ester hydrochloride, is a protected form of L-Alanine . It is used as a pharmaceutical intermediate . L-Alanine is used to make in-vivo measurement of glucose and alanine metabolism in studies of patients with diabetes .


Synthesis Analysis

The synthesis of Tert-butyl l-alaninate hydrochloride involves the reaction of tert-Butyl acetate and L-Alanine . Another related synthesis process involves an SN1 reaction, where the carbocation (tert-butylcation) being strongly electrophilic then reacts with the nucleophile chloride ion .


Molecular Structure Analysis

The molecular formula of Tert-butyl l-alaninate hydrochloride is C7H16ClNO2 . The molecular weight is 181.66 g/mol . The IUPAC name is tert-butyl (2 S)-2-aminopropanoate;hydrochloride .


Chemical Reactions Analysis

The solvolysis of tert-butyl chloride, a related compound, has been studied extensively. The mechanism of this reaction is still unsettled, especially whether or not there is nucleophilic assistance by solvents .


Physical And Chemical Properties Analysis

Tert-butyl l-alaninate hydrochloride has a molecular weight of 181.66 g/mol . The exact physical and chemical properties such as melting point, boiling point, etc., are not specified in the retrieved data.

Scientific Research Applications

  • Enantioselective Alkylation : It is used in the enantioselective alkylation of propanoic acid esters, leading to the synthesis of amino acids like (R)-2-Amino-2-methyl-3-phenylpropanoic acid tert-butyl ester (Shirakawa, Yamamoto, Liu, & Maruoka, 2014).

  • Polymer Synthesis : It plays a role in synthesizing and polymerizing novel amino acid-derived acetylene monomers, leading to polymers with specific optical and chiral properties (Gao, Sanda, & Masuda, 2003).

  • Green Chemistry Applications : It is involved in the solvent-free synthesis of dipeptides under environmentally friendly conditions (Hernández & Juaristi, 2010).

  • Radioactive Labeling in Medical Imaging : Utilized in the synthesis of labeled compounds like L-3-[11C]-lactic acid for medical imaging applications (Kloster & Laufer, 1980).

  • Asymmetric Synthesis of Amino Acids : It's essential in the diastereoselective addition of electrophiles to beta-alanine enolate derivatives for the asymmetric synthesis of amino acids (Juaristi, Quintana, Lamatsch, & Seebach, 1991).

  • Chiral Ionic Liquids : It's used in synthesizing chiral ionic liquids with potential applications in enantiomeric recognition and separation techniques (Bwambok et al., 2008).

  • Synthesis of Peptide Analogues : It plays a role in synthesizing peptide analogues with potential applications in medicinal chemistry (Bavetsias et al., 1996).

  • Chiral Auxiliary : Its derivatives are used as chiral auxiliaries in various organic syntheses (Studer, Hintermann, & Seebach, 1995).

  • Medicinal Compounds : It is involved in the synthesis of medicinal compounds like anti-AIDS and anti-cancer agents (Bommarius et al., 1995).

Safety And Hazards

The safety data sheet for a related compound, L-Alanine tert-butyl ester, suggests that it should not be released into the environment . It also mentions that the product and empty container should be kept away from heat and sources of ignition. Thermal decomposition can lead to the release of irritating gases and vapors .

properties

IUPAC Name

tert-butyl (2S)-2-aminopropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-5(8)6(9)10-7(2,3)4;/h5H,8H2,1-4H3;1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIQIWPPQGWGVHD-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl l-alaninate hydrochloride

CAS RN

13404-22-3
Record name L-Alanine tert-butyl ester hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13404-22-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl alaninate hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013404223
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name tert-butyl alaninate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.165
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
KS Cheung, SA Wasserman, E Dudek… - Journal of medicinal …, 1983 - ACS Publications
A set of dipeptides containing the amino acid residues ß-chloroalanine and propargylglycine, which are mechanism-based inactivators of purified microbial enzymes (alanine racemase …
Number of citations: 40 pubs.acs.org
IS Weitz, M Pellegrini, DF Mierke… - The Journal of Organic …, 1997 - ACS Publications
… Preparation followed the procedure described for 3SS-F except for employing tert-butyl l-alaninate hydrochloride. Gravity chromatography on a silica gel 60 column using step gradient …
Number of citations: 35 pubs.acs.org
KS Cheung, W Boisvert, SA Lerner… - Journal of medicinal …, 1986 - ACS Publications
… 3-Chloro-L-alanine, La-aminobutyrate, tert-butyl L-alaninate hydrochloride, JV-methyl-L-alanine, /3-alanine, and JV-tert-butoxycarbonyl derivatives of L-alanine,/3-alanine, glycine, L-…
Number of citations: 15 pubs.acs.org
B Niu, X Xie, X Xiong, J Jiang - Computers in Biology and Medicine, 2022 - Elsevier
Diabetes mellitus is one of the top four leading causes of death among noncommunicable diseases worldwide, according to the World Hibiscus sabdariffa 2019. Roselle (Hibiscus …
Number of citations: 8 www.sciencedirect.com

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